![molecular formula C15H11ClO5 B192052 Pelargonidin CAS No. 134-04-3](/img/structure/B192052.png)
Pelargonidin
Overview
Description
Pelargonidin is an anthocyanidin, a type of plant pigment that produces a characteristic orange color used in food and industrial dyes . It is commonly associated with strawberries, although it is present in all berries .
Synthesis Analysis
In many plant systems, Pelargonidin can be added to a glucose molecule to form Pelargonidin 3-glucoside (callistephin). This is done by the 3GT, anthocyanin 3-O-glucosyltransferase gene .
Molecular Structure Analysis
The molecular structure of Pelargonidin has been analyzed using quantum chemical calculations based on density functional theory . The optimized molecular structure of Pelargonidin and van der Waals prediction are depicted in various studies .
Chemical Reactions Analysis
Pelargonidin and its glycosylated derivative, Pelargonidin-3-O-glucoside, have been studied for their structural properties using quantum chemical calculations based on density functional theory . These compounds act as good electron donors .
Physical And Chemical Properties Analysis
Anthocyanins, including Pelargonidin, are low-molecular-weight large group bioactive polyphenols with a basic benzo-γ-pyrone as a backbone structure, and are widespread in a variety of plants . The degree of chemical reactions such as hydroxylation, substitutions, polymerization, and conjugations determines its specific chemical properties .
Scientific Research Applications
Treatment of Hypoglycemia
Pelargonidin chloride is used in drugs for treating hypoglycemia, a condition characterized by an abnormally low level of blood sugar (glucose), which is a critical source of energy for the body, especially in the brain .
Retinopathy Management
This compound is also utilized in managing retinopathy, which is a disease of the retina that can result in impairment of vision or blindness .
Skeletal Myopathy Therapy
Pelargonidin has applications in treating skeletal myopathy, a disorder where muscle fibers do not function properly, resulting in muscular weakness .
Antioxidant Effects
It modulates gene expression related to the Keap1/Nrf2 pathway, exerting antioxidant effects by upregulating the expression of Nrf2, which plays a key role in cellular defense against oxidative stress .
Chronic Noncommunicable Diseases
Pelargonidin has been studied for its effects on chronic noncommunicable diseases such as diabetes and cardiovascular diseases through different cellular and animal models .
Mechanism of Action
Pelargonidin chloride, also known as Pelargonidin, is a common anthocyanin found in various fruits and vegetables. It is known for its various biological activities, such as antioxidant, anti-inflammatory, antithrombotic, and antidiabetic . This article will delve into the mechanism of action of Pelargonidin chloride, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Pelargonidin chloride primarily targets the TRANSPARENT TESTA 2 (TT2), TRANSPARENT TESTA 8 (TT8), and TRANSPARENT TESTA GLABRA 1 (TTG1) genes . These genes encode R2R3-MYB, bHLH, and WD40 repeat domain proteins, respectively, and are involved in the MYB-bHLH-WD40 (MBW) complex that activates proanthocyanidins in Arabidopsis seeds .
Mode of Action
Pelargonidin chloride interacts with its targets to induce various biological activities. It has been reported to possess antioxidant, anti-inflammatory, antithrombotic, and antidiabetic activities . It modulates intercellular antioxidant status, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells .
Biochemical Pathways
Pelargonidin chloride affects various biochemical pathways. For the mechanism of anthocyanin transport, two different pathways have been proposed: the ligandin transport and the vesicular transport . It also influences the activity of detoxification enzymes through the Keap1/Nrf2 signaling pathway .
Pharmacokinetics
The pharmacokinetics of Pelargonidin chloride involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be bioavailable and undergoes biotransformation . .
Result of Action
The action of Pelargonidin chloride results in various molecular and cellular effects. It has been shown to reduce oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells . It also potentially induces cell cycle arrest, thereby interfering in colorectal carcinogenesis .
Action Environment
The action, efficacy, and stability of Pelargonidin chloride can be influenced by various environmental factors. For instance, it loses its color with time in acidic media . The rate-determining step of the discoloration reaction at pH 1–4 is the nucleophilic attack of the OH- ion on Pelargonidin to give a hemiacetal, which readily isomerizes to the corresponding α-diketone .
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZJXMTXCOTJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7690-51-9 (Parent) | |
Record name | Pelargonidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001020859 | |
Record name | Pelargonidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pelargonidin chloride | |
CAS RN |
134-04-3 | |
Record name | Pelargonidin chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelargonidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelargonidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PELARGONIDIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFL6200791 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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